3-Bromohexane
CAS No.: 3377-87-5
Cat. No.: VC21175760
Molecular Formula: C6H13Br
Molecular Weight: 165.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3377-87-5 |
|---|---|
| Molecular Formula | C6H13Br |
| Molecular Weight | 165.07 g/mol |
| IUPAC Name | 3-bromohexane |
| Standard InChI | InChI=1S/C6H13Br/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3 |
| Standard InChI Key | IOZOJWNUKLCDML-UHFFFAOYSA-N |
| SMILES | CCCC(CC)Br |
| Canonical SMILES | CCCC(CC)Br |
Introduction
Chemical Structure and Physical Characteristics
Molecular Structure
3-Bromohexane possesses a linear six-carbon backbone with a bromine atom attached to the third carbon. The IUPAC standard InChIKey for this compound is IOZOJWNUKLCDML-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases . The molecular weight of 3-Bromohexane is 165.071 g/mol, reflecting the combination of carbon, hydrogen, and bromine atoms in its structure .
Physical Properties
3-Bromohexane appears as a colorless to light orange or yellow liquid with a transparent appearance. It is flammable and exhibits optical activity due to the presence of a stereogenic center at the carbon bearing the bromine atom . The compound is characterized by specific physical parameters that are important for its handling, storage, and applications.
The following table summarizes the key physical properties of 3-Bromohexane:
| Property | Value |
|---|---|
| Melting point | -44.22°C (estimate) |
| Boiling point | 144-146°C |
| Density | 1.17 g/cm³ |
| Refractive index | 1.4460 |
| Flash point | 46°C |
| Physical form | Clear liquid |
| Color | Colorless to light orange to yellow |
| Water solubility | Insoluble in water |
The physical properties of 3-Bromohexane make it suitable for various laboratory and industrial applications. Its relatively high boiling point allows for stability under normal operating conditions, while its insolubility in water necessitates the use of organic solvents for reactions involving this compound .
Synthesis and Preparation Methods
Laboratory Synthesis
The most common method for synthesizing 3-Bromohexane is through the hydrobromination of 3-hexene. This reaction involves the addition of hydrogen bromide (HBr) to the double bond in 3-hexene, resulting in the formation of 3-Bromohexane. The reaction can be represented by the following equation:
H₃CCH₂(HC=CH)CH₂CH₃ + HBr → H₃CCH₂(HCBr-CH₂)CH₂CH₃
This addition reaction follows Markovnikov's rule, where the hydrogen attaches to the carbon with more hydrogen atoms, and the bromine attaches to the carbon with fewer hydrogen atoms. The reaction typically proceeds through a carbocation intermediate .
Chemical Reactions and Reactivity
Substitution Reactions
As a secondary alkyl halide, 3-Bromohexane readily undergoes nucleophilic substitution reactions. In these reactions, the bromine acts as a leaving group and is replaced by a nucleophile. For example, treatment with hydroxide ions can lead to the formation of 3-hexanol through an SN2 mechanism:
C₆H₁₃Br + OH⁻ → C₆H₁₃OH + Br⁻
These substitution reactions are valuable in organic synthesis for introducing various functional groups to the carbon skeleton.
Elimination Reactions
3-Bromohexane can also undergo elimination reactions, particularly under basic conditions and elevated temperatures. In the presence of a strong base such as potassium hydroxide in alcoholic solution, 3-bromohexane can eliminate HBr to form hexene isomers:
C₆H₁₃Br + KOH → C₆H₁₂ + KBr + H₂O
The competition between substitution and elimination reactions depends on reaction conditions, with higher temperatures generally favoring elimination pathways.
Applications and Industrial Uses
Pharmaceutical Applications
One of the primary uses of 3-Bromohexane is as a pharmaceutical intermediate in the synthesis of various medicinal compounds . The bromine functionality provides a reactive site for further chemical modifications, making it valuable in the preparation of compounds with biological activity. Pharmaceutical applications include its use in the synthesis of antifungal, antiviral, and anticancer treatments .
Agrochemical Sector
Market Analysis and Economic Significance
Current Market Status
According to market research, the global 3-Bromohexane market was valued at USD 136 million in 2024, highlighting its significant economic importance in the chemical industry . The compound's versatility and applications across multiple sectors contribute to its market value.
Growth Projections
The 3-Bromohexane market is projected to experience substantial growth, with estimates suggesting it will reach USD 161 million by 2032. This represents a compound annual growth rate (CAGR) of 9.1% during the forecast period from 2024 to 2032 . This growth is primarily driven by increasing demand in the pharmaceutical and agrochemical sectors, alongside expanded applications in specialty chemicals.
Market Drivers
Several factors contribute to the expanding market for 3-Bromohexane:
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Growing demand for specialty chemicals in pharmaceutical synthesis
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Increased production of agrochemicals in response to global food security concerns
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Rising industrialization and urbanization, particularly in emerging economies
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Development of the chemical synthesis industry focusing on advanced materials
These drivers collectively support the continued relevance and economic importance of 3-Bromohexane in the chemical industry.
Regulatory Considerations and Environmental Impact
Regulatory Framework
The production and use of 3-Bromohexane are subject to regulatory oversight, particularly in regions such as Europe and North America. Regulations focus on ensuring safety in handling, transportation, and disposal of the compound, given its flammability and potential environmental concerns associated with bromine-containing chemicals .
Environmental Considerations
As with many halogenated compounds, there are environmental considerations associated with 3-Bromohexane. Manufacturers and users must adhere to stringent environmental and safety standards to minimize potential impacts. This has led to innovations in production methods and handling practices, with an emphasis on sustainable approaches .
The regulatory environment continues to evolve, placing increased pressure on companies to comply with environmental and safety standards while maintaining efficient production processes.
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